molecular formula C15H18ClN5O B7055130 1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide

1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide

Cat. No.: B7055130
M. Wt: 319.79 g/mol
InChI Key: QMTQSLBPOQEYME-UHFFFAOYSA-N
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Description

1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a chloropyridine ring, a piperidine ring, and a pyrazole carboxamide group

Properties

IUPAC Name

1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-17-15(22)13-6-8-21(19-13)12-3-2-7-20(10-12)14-5-4-11(16)9-18-14/h4-6,8-9,12H,2-3,7,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTQSLBPOQEYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1)C2CCCN(C2)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 5-chloropyridine.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring through a cyclization reaction.

    Pyrazole Carboxamide Formation: The final step includes the formation of the pyrazole carboxamide group through a condensation reaction with N-methylpyrazole and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a role in cholesterol metabolism .

Comparison with Similar Compounds

Similar Compounds

    1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrazole-3-carboxamide: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.

    1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-4-carboxamide: This compound differs in the position of the carboxamide group on the pyrazole ring.

Uniqueness

1-[1-(5-chloropyridin-2-yl)piperidin-3-yl]-N-methylpyrazole-3-carboxamide is unique due to its specific combination of structural features, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

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